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Compound of Interest |

Compound Name: N-(2-Methoxyethyl)thiazol-2-amine
CAS No.: 187964-47-2
Cat. No.: B068303
Get Quote
. J

Motif Class: Amino-Heterocycle / Alkoxyalkyl Linker Primary Application: Kinase Inhibition,
Solubility Optimization, Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Solubility-Affinity" Bridge

In modern drug discovery, the 2-aminothiazole scaffold is a privileged structure, serving as the
"hinge-binding" core in numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib).
However, a recurring challenge with flat heteroaromatic cores is poor aqueous solubility and
suboptimal pharmacokinetic (PK) profiles.

The N-(2-Methoxyethyl) substitution represents a strategic medicinal chemistry modification.
Unlike a simple ethyl or propyl chain, the methoxyethyl tail introduces an amphiphilic character.
The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with solvent-
exposed residues or water networks within the binding pocket, while the ethylene spacer
maintains hydrophobic contacts. This guide details the synthesis, physicochemical advantages,
and biological deployment of this specific motif.[1][2][3][4]

Chemical Architecture & SAR Analysis
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The molecule comprises two distinct functional domains: the Thiazole Core (Pharmacophore)
and the Methoxyethyl Tail (Physicochemical Modulator).

The Thiazole Core (The Warhead)

o H-Bond Donor/Acceptor: The C2-amine (exocyclic) acts as a crucial H-bond donor (e.g., to
the gatekeeper residue in kinases), while the N3 (endocyclic) acts as an acceptor.

o Pi-Stacking: The aromatic ring facilitates

stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.

The Methoxyethyl Tail (The Modulator)

¢ Solubility Enhancement: The ether oxygen decreases LogP compared to an all-carbon alkyl
chain (e.g.,

-propyl), improving aqueous solubility without introducing a high-polarity ionizable group.

¢ Metabolic Stability: While susceptible to O-dealkylation, the terminal methoxy group is
generally more stable than a terminal hydroxyl group, which is prone to rapid
glucuronidation.

» Conformational Flexibility: The ethylene linker allows the tail to adopt a "gauche"
conformation (due to the gauche effect of the C-O bond), potentially fitting into restricted
pockets that rigid rings cannot access.

Visualization: Interaction Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
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Figure 1: SAR interaction map highlighting the functional roles of the thiazole core and the
methoxyethyl substituent.

Synthetic Methodologies

Synthesizing N-alkylated 2-aminothiazoles requires avoiding over-alkylation (formation of
tertiary amines) or regioselectivity issues (N3 vs. exocyclic N).

Method A: The Modified Hantzsch Synthesis
(Recommended)

This is the most robust route for generating diverse analogs. Instead of alkylating a pre-formed
thiazole, the N-alkyl group is introduced into the thiourea precursor.

e Step 1: Reaction of 2-methoxyethylamine with benzoyl isothiocyanate to form the thiourea.
» Step 2: Hydrolysis of the benzoyl group.
o Step 3: Cyclization with an

-haloketone.

Method B: Nucleophilic Aromatic Substitution ()
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Useful if the 2-halothiazole is commercially available and activated (e.g., by an electron-
withdrawing group at C5).

» Reagents: 2-Chlorothiazole + 2-Methoxyethylamine.

» Conditions: High heat (100-120°C), base (DIPEA/K2CQO3), often requires microwave

irradiation.

Visualization: Hantzsch Workflow
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Figure 2: Step-by-step workflow for the modified Hantzsch synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of N-(2-methoxyethyl)-4-phenylthiazol-2-amine (Representative Analog).
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Reagents & Equipment

o 2-Methoxyethylamine (CAS: 109-85-3)

Benzoyl isothiocyanate[5]

2-Bromoacetophenone (Phenacyl bromide)

Sodium Hydroxide (NaOH)

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH)

Step 1: Preparation of N-(2-Methoxyethyl)thiourea

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

» Addition: Dissolve benzoyl isothiocyanate (10 mmol) in anhydrous DCM (50 mL). Cool to
0°C.

o Reaction: Dropwise add 2-methoxyethylamine (10 mmol) over 15 minutes. Stir at RT for 2
hours. (Monitor by TLC: disappearance of isothiocyanate).

» Hydrolysis: Evaporate DCM. Redissolve residue in MeOH (30 mL) and add 10% aqueous
NaOH (20 mL). Reflux for 1 hour to remove the benzoy! group.

e Workup: Neutralize with dilute HCI to pH 7. Extract with EtOAc (
mL). Dry over

and concentrate.

o Checkpoint: You should obtain a white/off-white solid (The mono-substituted thiourea).

Step 2: Hantzsch Cyclization

¢ Reaction: In a 100 mL RBF, dissolve the N-(2-methoxyethyl)thiourea (5 mmol) in EtOH (20
mL).
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Cyclization: Add 2-bromoacetophenone (5 mmol).

Workup: Cool to RT. Neutralize with saturated

solution. Evaporate EtOH. Extract aqueous layer with DCM.

o Yield Expectation: 70-85%.

Conditions: Reflux for 2—4 hours. A precipitate (HBr salt of the thiazole) may form.

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Physicochemical Properties & Drug-Likeness

The following table contrasts the methoxyethyl derivative against standard alkyl analogs.

Property

N-Ethyl Analog

N-(2-Methoxyethyl)
Analog

Impact

LogP (Lipophilicity)

Improved Solubility
(Lower LogP is often
better for oral

bioavailability).

tPSA (Polar Surface
Area)

~40 A2

~50 A2

Permeability Balance
(Remains well below
the 140 A2 limit for cell
permeability).

H-Bond Acceptors

Target Binding
(Additional anchor
point for water-

mediated bridges).

Metabolic Risk

Low

Moderate

O-Dealkylation
(Potential metabolite:
N-(2-hydroxyethyl)...,
which is easily

excreted).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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